(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-[(E)-hydrazinylidenemethyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-19-14(17)13-8(2)20-12-5-9(7-16-15)11(18-3)6-10(12)13/h5-7H,4,15H2,1-3H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRMOTYATKIZRF-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=NN)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)/C=N/N)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrazonomethyl Group: This step involves the reaction of the benzofuran derivative with hydrazine or hydrazine derivatives under controlled conditions to form the hydrazonomethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Benzofuran derivatives, including (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate, have been extensively studied for their biological activities :
- Antitumor Activity : Benzofuran compounds have shown promise as anticancer agents. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have reported that modifications in the benzofuran structure can enhance these properties, which is crucial for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some benzofuran derivatives are being investigated for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .
Case Studies
Several studies have highlighted the applications of this compound in various fields:
Mechanism of Action
The mechanism of action of (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazonomethyl group may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy and ethyl ester groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Substituent Variations at the C6 Position
The C6 position of benzofuran derivatives is highly modifiable, influencing physicochemical properties and bioactivity. Key analogues include:
Key Observations :
Modifications at the C3 Position (Ester Groups)
The C3 ester group varies between ethyl and methyl esters, affecting solubility and metabolic stability:
Key Observations :
- Ethyl esters generally confer longer metabolic half-lives compared to methyl esters due to slower esterase-mediated hydrolysis.
Halogenated Analogues
Halogenation at C4 or the acetyl group () significantly alters electronic properties:
Key Observations :
- Halogenation at C4 increases steric hindrance and directs electrophilic substitution to other positions.
Biological Activity
(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of benzofuran derivatives, including this compound, typically involves several synthetic routes. A common method includes the copper-catalyzed intramolecular C–O bond formation, which has been optimized for high yields and efficiency. For instance, a similar compound, methyl 5-methoxy-1-benzofuran-3-carboxylate, was synthesized with an impressive yield of 87% under optimal conditions .
Biological Activity
The biological activity of this compound has been investigated through various studies, focusing on its potential therapeutic effects.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. For example, a study demonstrated that compounds with similar structural motifs showed significant inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Antioxidant Properties
Another critical aspect of the biological activity of this compound is its antioxidant capacity. Compounds containing the benzofuran moiety have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound may possess anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with hydrazone functionalities exhibited enhanced activity compared to their non-hydrazone counterparts .
- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, a benzofuran derivative demonstrated significant neuroprotective effects by reducing cell death and enhancing cell viability through its antioxidant action .
- Inflammation Models : In vivo studies using animal models of inflammation revealed that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
